2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid, also known as BIM-8, is a synthetic compound that has been studied for its potential use in scientific research. BIM-8 belongs to a class of compounds known as allosteric modulators, which can enhance or inhibit the activity of specific proteins in the body.
Mécanisme D'action
2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid acts as an allosteric modulator of the dopamine D2 receptor, binding to a specific site on the receptor and enhancing its activity. This leads to an increase in dopamine release in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, reduced drug-seeking behavior, and enhanced cognitive function. It has also been shown to have anti-inflammatory effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid in lab experiments is that it is a highly specific allosteric modulator of the dopamine D2 receptor, which allows for precise control over the activity of this receptor. However, one limitation is that it may have off-target effects on other receptors or proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid. One area of interest is the development of more selective allosteric modulators of the dopamine D2 receptor, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the investigation of the anti-inflammatory effects of this compound, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
The synthesis of 2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid involves several steps, including the reaction of 2-bromo-2-methylpropionic acid with 3-methylimidazole to form a key intermediate. This intermediate is then reacted with butan-2-amine to yield the final product, this compound. The purity of this compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-[butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-8(2)14(6-10(15)16)11(17)9-5-12-7-13(9)3/h5,7-8H,4,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMOHOUXKAQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.